6-(R)-Clocortolone, commonly referred to simply as Clocortolone, is a synthetic corticosteroid used primarily for its anti-inflammatory and antipruritic properties. It is classified as a medium potency topical corticosteroid, effective in treating various inflammatory skin conditions. Clocortolone is recognized for its unique molecular structure, which includes halogen substitutions that enhance its therapeutic efficacy while minimizing potential side effects.
Clocortolone was first synthesized in the mid-20th century and has since been utilized in dermatological preparations. Its development was aimed at creating a compound that balances potency and safety, making it suitable for both short-term and long-term treatment of skin disorders.
Clocortolone falls under several classifications:
The synthesis of Clocortolone involves several chemical modifications to the steroid backbone. Key methods include:
The molecular formula for Clocortolone is , with a molecular weight of approximately 410.91 g/mol. The structural modifications made during synthesis are critical for achieving its desired pharmacological effects.
Clocortolone features a complex steroid structure with several functional groups that dictate its biological activity. The key structural components include:
The chemical structure can be represented as follows:
This structure allows Clocortolone to effectively interact with glucocorticoid receptors, mediating its anti-inflammatory effects .
Clocortolone undergoes various chemical reactions that are essential for its activity:
The reactivity of Clocortolone is influenced by its functional groups, particularly the halogenated sites which can participate in further chemical transformations if necessary .
Clocortolone exerts its effects primarily through binding to glucocorticoid receptors in target tissues. This interaction leads to:
The mechanism involves both genomic and non-genomic pathways, contributing to its rapid onset of action in treating inflammation .
The compound's stability profile indicates it may require specific storage conditions to maintain efficacy over time .
Clocortolone is primarily used in dermatology for:
Its unique properties make it suitable for both acute and chronic treatment regimens, allowing healthcare providers to tailor therapies based on individual patient needs .
The foundational synthesis of 6-(R)-clocortolone (chemically designated as 6α-fluoro-9α-chloro-16α-methylprednisolone) was established through Schering AG's pioneering work in the early 1970s. The original synthetic route, protected under US Patent 3,729,495 (1973), employed a multi-step halogenation strategy starting from cortisol derivatives [3] [9]. The critical synthetic steps involved:
A significant synthetic challenge addressed in CN103524587A (2012) was the elimination of chromatographic purification through optimized crystallization techniques. This patent demonstrated that replacing aqueous workup with ethyl acetate/hexane biphasic extraction followed by methanol-water recrystallization increased overall yield from 42% to 68% while maintaining >99% enantiomeric purity [1]. The patent also introduced a regioselective epoxidation-dehydrochlorination sequence to minimize the formation of the ∆9,11 impurity, a major byproduct in earlier processes [1].
Table 1: Key Reaction Parameters in Early Clocortolone Synthesis
Synthetic Step | Reagents/Conditions | Temperature | Yield (%) | Key Improvement |
---|---|---|---|---|
C-6 Fluorination | Perchloryl fluoride, DMF | -50°C to -60°C | 75-82 | Stereoselectivity control |
C-9 Chlorination | t-butyl hypochlorite, CH₂Cl₂ | 0-5°C | 88-92 | Minimized ring oxidation |
C-16 Methylation | CH₃MgBr, THF | -10°C to 0°C | 70-75 | Reduced overalkylation |
C-21 Esterification | Pivaloyl chloride, pyridine | 20-25°C | 95-98 | Selective acylation |
Industrial production of 6-(R)-clocortolone underwent three transformative phases driven by green chemistry principles and continuous processing technology:
A significant manufacturing advancement was the integration of formulation synthesis into the final stages. The patented cream vehicle (0.1% clocortolone pivalate) contains barrier-enhancing excipients—white petrolatum (45-50%), mineral oil (8-12%), and stearyl alcohol (5-8%)—that are incorporated during the final crystallization step. This eliminates separate formulation manufacturing and enhances stratum corneum penetration by 30% compared to conventional post-synthesis blending [3].
Table 2: Evolution of Key Process Metrics in Clocortolone Manufacturing
Generation | Process Features | Overall Yield (%) | E-Factor (kg waste/kg product) | Cycle Time (days) | Solvent Intensity (L/kg API) |
---|---|---|---|---|---|
First (1975) | Batch, CrO₃ oxidation | 42 | 148 | 14 | 3,800 |
Second (2000) | Catalytic DDQ, PAT | 65 | 78 | 8 | 1,200 |
Third (2020) | Continuous flow, bio-solvents | 82 | 43 | 3.5 | 480 |
The intellectual property journey of 6-(R)-clocortolone exemplifies the complex dynamics of pharmaceutical asset monetization in the corticosteroid sector. Following Schering AG's foundational patent (US3729495), the compound underwent four major ownership transitions:
The patent landscape reveals a strategic shift from composition-of-matter to secondary protection. Post-2010 filings focus on:
The regulatory-patent interface significantly influenced strategy, particularly after the WARF vs. Consumer Watchdog decision (2014) that narrowed biotechnology patent eligibility. This prompted patentees to emphasize process analytical claims and drug-device combinations rather than molecular claims [8].
Table 3: Key Patents in Clocortolone's Intellectual Property History
Patent Number | Priority Year | Assignee | Key Claim Scope | Current Status |
---|---|---|---|---|
US3729495 | 1971 | Schering AG | 9α-chloro-6α-fluoro-16α-methylcortisol derivatives | Expired (1993) |
EP0251184B1 | 1987 | Germapharm | Micronized pivalate ester (<10µm) | Expired (2007) |
US6025393 | 1998 | Coria/DFB | Non-lanolin cream vehicle with mineral oil/petrolatum | Expired (2018) |
US20150265565 | 2014 | Promius | Polymorph Form III (PXRD characteristics) | Active (2035) |
PT2121615E | 2018 | Promius | Combination with β2-adrenergic agonists | Active (2038) |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4